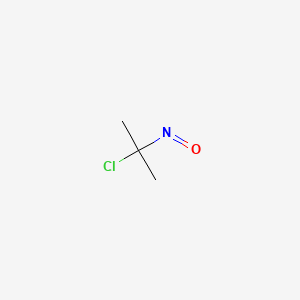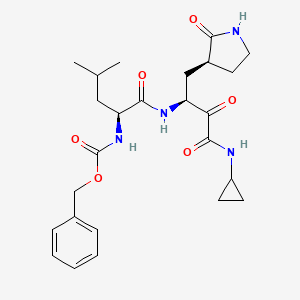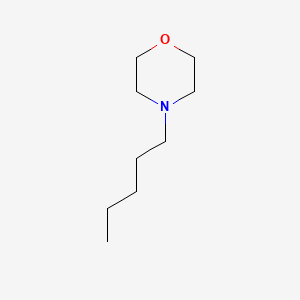
2-(2-Amino-3-chlorobenzoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-3-chlorobenzoyl)benzoic acid is an organic compound with the molecular formula C14H10ClNO3 It is a derivative of benzoic acid and features both amino and chloro substituents on the benzoyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(2-Amino-3-chlorobenzoyl)benzoic acid involves the hydrogenation of 2-(4-chloro-3-nitrobenzoyl)benzoic acid using Raney nickel as a catalyst. The reaction is carried out in an organic solvent under a hydrogen atmosphere for 1-5 hours . Another method involves the reaction of 2,3-dichlorobenzoic acid with ammonia gas in the presence of copper(I) chloride at high temperatures and pressures .
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Amino-3-chlorobenzoyl)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrogenation: Raney nickel and hydrogen gas are commonly used for the reduction of nitro groups.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used to substitute the chloro group.
Major Products
Aminobenzoic Acids: Reduction of the nitro group results in the formation of aminobenzoic acids.
Substituted Benzoic Acids: Nucleophilic substitution can yield various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Amino-3-chlorobenzoyl)benzoic acid has several applications in scientific research:
Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Antiviral Activity: Derivatives of this compound have shown potential antiviral activity, particularly against adenoviruses.
Peptide Synthesis: It is used in the protection of amino groups during peptide synthesis.
Coordination Chemistry: It forms complexes with metals such as palladium and copper, which are studied for their catalytic properties.
Wirkmechanismus
The mechanism of action of 2-(2-Amino-3-chlorobenzoyl)benzoic acid depends on its specific application. In antiviral research, its derivatives interact with viral proteins, inhibiting their function and preventing viral replication. In coordination chemistry, the compound acts as a ligand, forming stable complexes with metal ions, which can then participate in catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Amino-4-chlorobenzoyl)benzoic acid: Similar structure but different position of the amino and chloro groups.
2-(2-Chlorobenzoylamino)benzoic acid: Lacks the amino group on the benzoyl ring.
Uniqueness
2-(2-Amino-3-chlorobenzoyl)benzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in specialized applications such as antiviral research and peptide synthesis.
Eigenschaften
CAS-Nummer |
85-51-8 |
|---|---|
Molekularformel |
C14H10ClNO3 |
Molekulargewicht |
275.68 g/mol |
IUPAC-Name |
2-(2-amino-3-chlorobenzoyl)benzoic acid |
InChI |
InChI=1S/C14H10ClNO3/c15-11-7-3-6-10(12(11)16)13(17)8-4-1-2-5-9(8)14(18)19/h1-7H,16H2,(H,18,19) |
InChI-Schlüssel |
ZYRXOBYPDLSHBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C(=CC=C2)Cl)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.2.1]nonane](/img/structure/B14750617.png)





![Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B14750663.png)


![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)
![(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone](/img/structure/B14750691.png)



